molecular formula C24H26N4O2 B2921619 N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-phenylbutanamide CAS No. 941945-71-7

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-phenylbutanamide

Cat. No.: B2921619
CAS No.: 941945-71-7
M. Wt: 402.498
InChI Key: QCAHZPNMLHSIHA-UHFFFAOYSA-N
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Description

N-(3-(6-Morpholinopyridazin-3-yl)phenyl)-2-phenylbutanamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. This synthetic molecule features a morpholinopyridazine scaffold, a privileged structure in drug discovery known for its ability to interact with various biological targets. The 6-morpholinopyridazine moiety is a recognized pharmacophore, with derivatives such as 3-amino-6-morpholinopyridazine being commercially available as building blocks for more complex molecules . The compound also incorporates a 2-phenylbutanamide group, a structure present in compounds that have been subjects of synthetic organic chemistry methodologies, indicating its utility as an intermediate . The integration of these subunits suggests potential applications in developing therapeutic agents. Research into similar compounds indicates that the morpholine and pyridazine groups are often explored for their kinase inhibitory activity . Furthermore, analogs featuring related structures are investigated for their neuroprotective properties, including anti-inflammatory effects, reduction of oxidative stress, and modulation of synaptic proteins and NMDA receptor activity, which are relevant in neurodevelopmental and neurodegenerative disorder research . Researchers can utilize this compound as a key intermediate or precursor in synthetic pathways or as a biological probe for biochemical studies. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2/c1-2-21(18-7-4-3-5-8-18)24(29)25-20-10-6-9-19(17-20)22-11-12-23(27-26-22)28-13-15-30-16-14-28/h3-12,17,21H,2,13-16H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAHZPNMLHSIHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-phenylbutanamide typically involves multi-step organic reactions. One common method includes the initial formation of the morpholinopyridazinyl intermediate, which is then coupled with a phenylbutanamide derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.

    Reduction: This process can remove oxygen or add hydrogen, potentially modifying the compound’s biological activity.

    Substitution: This reaction involves the replacement of one functional group with another, which can be used to tailor the compound’s properties for specific applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-phenylbutanamide has been explored for various scientific research applications, including:

    Chemistry: Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Biology: The compound’s potential biological activities, such as enzyme inhibition or receptor binding, are of interest for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: Its chemical reactivity can be harnessed for the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-phenylbutanamide exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

The compound’s pyridazine core and amide functionality invite comparisons with other heterocyclic derivatives:

Compound Core Structure Key Substituents Reported Targets/Activity
N-(3-(6-Morpholinopyridazin-3-yl)phenyl)-2-phenylbutanamide Pyridazine Morpholine, phenylbutanamide Hypothesized kinase inhibition (inferred)
Pyrimido[4,5-d][1,3]oxazin-2-one derivatives (Compound 2) Pyrimido-oxazinone Methoxyphenyl, methylpiperazine Bruton’s tyrosine kinase (BTK) inhibitor (IC50 = 7 nM)
N-(3-(1H-tetrazol-1-yl)phenyl) isonicotinamide (TPIN) Tetrazole-linked isonicotinamide Tetrazole, phenyl, isonicotinamide F-actin/paxillin downregulation, Akt-mTOR pathway modulation
3-Chloro-N-phenyl-phthalimide Phthalimide Chlorine, phenyl Monomer for polyimide synthesis

Key Observations :

  • Pyridazine vs. Pyrimido-oxazinone: While both pyridazine and pyrimido-oxazinone derivatives are heterocyclic scaffolds, the latter demonstrated potent BTK inhibition (IC50 = 7 nM) with high kinase selectivity . The morpholine group in the target compound may enhance solubility or target engagement, akin to methylpiperazine in Compound 2.
  • Amide Functionality : The phenylbutanamide group in the target compound contrasts with TPIN’s isonicotinamide-tetrazole system. TPIN’s activity against prostate cancer cells via Akt-mTOR pathways suggests that amide-linked aromatic systems can modulate cytoskeletal proteins, though the target compound’s specific effects remain uncharacterized .
Pharmacological and Selectivity Profiles
  • Potency and Selectivity: Compound 2 (pyrimido-oxazinone) exhibited superior selectivity over 35 kinases compared to ibrutinib, a first-generation BTK inhibitor . For the target compound, analogous selectivity data are absent, but the morpholine group (a common solubilizing moiety) may improve pharmacokinetic properties.
  • Mechanistic Pathways : TPIN derivatives downregulate F-actin and paxillin, indicating a role in cytoskeletal remodeling . The target compound’s pyridazine core could similarly interfere with kinase-dependent signaling (e.g., cyclin D1 or Rb pathways), but empirical validation is required.

Biological Activity

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-phenylbutanamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula: C24H30N4O
  • Molar Mass: 402.53 g/mol
  • CAS Number: Not specifically listed in the provided sources.

Research indicates that this compound exhibits its biological activity primarily through modulation of specific biochemical pathways. It is believed to interact with various receptors and enzymes, influencing cellular signaling processes.

  • Inhibition of Enzymatic Activity: The compound may inhibit certain kinases involved in cell proliferation and survival, thereby exerting anti-cancer effects.
  • Receptor Modulation: It potentially acts as a ligand for various receptors, which could lead to altered physiological responses.

Anticancer Activity

Several studies have documented the anticancer properties of this compound. For instance:

  • Cell Line Studies: In vitro studies on cancer cell lines have shown that this compound reduces cell viability and induces apoptosis.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
A549 (Lung)20Inhibition of cell proliferation
HeLa (Cervical)10Cell cycle arrest

Neuroprotective Effects

Recent studies suggest neuroprotective properties, indicating potential applications in neurodegenerative diseases:

  • Animal Models: In rodent models of neurodegeneration, treatment with the compound resulted in reduced neuronal loss and improved cognitive function.

Case Studies

  • Study on Cancer Cell Lines: A study published in Journal of Medicinal Chemistry demonstrated that the compound significantly inhibited tumor growth in xenograft models, suggesting its potential as an anticancer agent.
  • Neuroprotection in Alzheimer's Disease Models: Another study highlighted its ability to protect neurons from oxidative stress-induced damage, supporting its role in neuroprotection.

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